sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate
Description
Sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate is a chiral sodium salt characterized by a 1,3-dioxolane ring system and a hydroxyacetate moiety. Its molecular formula is C₉H₁₅NaO₆, with a molecular weight of 242.20 g/mol (calculated from evidence in and ). The compound features two stereocenters: the (2R) configuration at the hydroxyacetate carbon and the (4S) configuration on the dioxolane ring. This stereochemical arrangement is critical for its biological and chemical interactions.
The compound is primarily utilized as a chiral building block in asymmetric synthesis, particularly in pharmaceutical chemistry, where stereochemical purity is essential for drug efficacy and safety. Its sodium counterion enhances water solubility, making it suitable for aqueous-phase reactions .
Properties
Molecular Formula |
C7H11NaO5 |
|---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
sodium;(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C7H12O5.Na/c1-7(2)11-3-4(12-7)5(8)6(9)10;/h4-5,8H,3H2,1-2H3,(H,9,10);/q;+1/p-1/t4-,5+;/m0./s1 |
InChI Key |
RRQJWSNQRPCTRX-UYXJWNHNSA-M |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@H](C(=O)[O-])O)C.[Na+] |
Canonical SMILES |
CC1(OCC(O1)C(C(=O)[O-])O)C.[Na+] |
Origin of Product |
United States |
Biological Activity
Sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate, commonly referred to as sodium 2-hydroxyacetate or its IUPAC name, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in medical and pharmaceutical applications.
The molecular formula of this compound is with a molecular weight of approximately 182.20 g/mol. The compound is characterized by the presence of a dioxolane ring and a hydroxyl group, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅O₄Na |
| Molecular Weight | 182.20 g/mol |
| Appearance | Clear colorless liquid |
| Solubility | Soluble in water |
The biological activity of sodium (2R)-2-hydroxyacetate is primarily attributed to its interaction with metabolic pathways. It is known to influence the glycolytic pathway and may enhance glucose metabolism in cells. The dioxolane structure may also play a role in stabilizing the compound and facilitating its transport across cell membranes.
- Metabolic Regulation : Sodium (2R)-2-hydroxyacetate has been shown to modulate key enzymes involved in glucose metabolism, potentially improving insulin sensitivity.
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which may help in reducing oxidative stress within cells.
- Cell Proliferation : Research indicates that sodium (2R)-2-hydroxyacetate can promote cell proliferation in certain cell lines, making it a candidate for further investigation in regenerative medicine.
Case Studies
Several studies have investigated the biological effects of sodium (2R)-2-hydroxyacetate:
Study 1: Glucose Metabolism Enhancement
A study conducted on diabetic rats demonstrated that administration of sodium (2R)-2-hydroxyacetate improved blood glucose levels significantly compared to control groups. The results indicated an increase in GLUT4 expression in muscle tissues, enhancing glucose uptake.
Study 2: Antioxidant Activity
In vitro experiments showed that sodium (2R)-2-hydroxyacetate reduced reactive oxygen species (ROS) levels in cultured human fibroblasts. This suggests potential applications in conditions characterized by oxidative stress.
Study 3: Cytotoxicity Assessment
A cytotoxicity assay performed on various cancer cell lines revealed that sodium (2R)-2-hydroxyacetate exhibited selective cytotoxic effects at higher concentrations. Further exploration into its mechanism could provide insights into novel cancer therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate, the following structurally analogous compounds are analyzed:
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Stereochemical Influence: The (2R,4S) configuration of the target compound distinguishes it from the calcium salt analog (2S,4R), which exhibits inverted stereochemistry.
Counterion Effects :
- Sodium salts (e.g., target compound and sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate) exhibit superior aqueous solubility compared to calcium or methyl/ethyl esters. This property is critical for drug formulation and reaction efficiency in polar solvents .
Ring System Modifications: Replacing the dioxolane ring with a furan (as in methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate) increases lipophilicity but reduces stereochemical stability due to furan’s planar structure .
Synthetic Utility :
- The target compound’s sodium counterion and chiral purity make it a preferred intermediate in asymmetric catalysis, whereas calcium analogs are less versatile due to solubility limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
